1-Cbz-2-piperidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

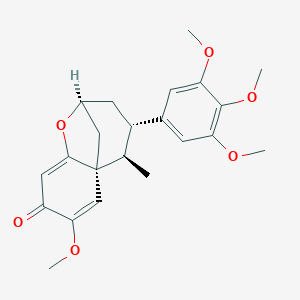

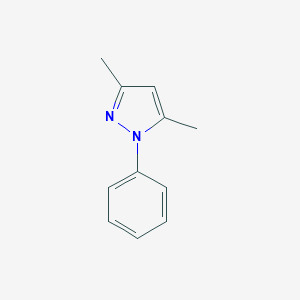

1-Cbz-2-piperidinecarboxylic acid, also known as a derivative of piperidinecarboxylic acid, is a compound of interest in organic chemistry and pharmaceutical research due to its utility as a building block in the synthesis of various natural products and potential therapeutic agents. Its structural analysis, synthesis pathways, and property evaluations are crucial for its application in designing novel compounds with desired biological activities.

Synthesis Analysis

The asymmetric synthesis of derivatives of piperidinedicarboxylic acid, including those protected with Cbz (carboxybenzyl), has been explored through multiple routes. For instance, the enantiomerically pure derivatives have been synthesized starting from L-aspartic acid beta-tert-butyl ester and involving key steps like tribenzylation, alkylation, hydroboration, and reductive amination, achieving overall yields up to 38% (Xue et al., 2002). Additionally, the synthesis of N1-Cbz piperazic acid building blocks for the total synthesis of natural products has been reported, showcasing an improved synthetic protocol for high optical purity (Papadaki et al., 2020).

Molecular Structure Analysis

Molecular structure analyses of Cbz-protected piperidine derivatives have focused on the optimization of synthetic routes and the evaluation of stereochemistry crucial for their biological activity. Techniques such as X-ray diffraction and computational methods have been employed to determine the conformation and configuration of these compounds, aiding in understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Cbz-protected piperidine derivatives undergo various chemical reactions, including biohydroxylations, which have been shown to proceed with greater regioselectivity, offering pathways to synthesize hydroxylated products with specific configurations (Aitken et al., 1998). Such reactions are essential for functionalizing the piperidine ring, enabling further derivatization towards targeted medicinal chemistry applications.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis Applications :

- (Xue et al., 2002) discussed the asymmetric syntheses of N-Boc and N-Cbz protected analogues of piperidinecarboxylic acid, highlighting their potential use in creating optically pure compounds for various synthetic applications.

Building Block in Natural Product Synthesis :

- (Papadaki et al., 2020) explored the synthesis of piperazic acids with Cbz protecting groups, emphasizing their value as building blocks in the total synthesis of natural products.

Biocatalytic and Biohydroxylations Applications :

- (Aitken et al., 1998) studied the biohydroxylations of Cbz-protected alkyl substituted piperidines, indicating potential applications in regioselective biotransformations.

G-Protein-Coupled Receptor (GPCR) Targets :

- (Xie et al., 2004) mentioned the synthesis of derivatives of 1′-H-spiro-(indoline-3,4′-piperidine), which can serve as templates for synthesizing compounds targeting GPCRs.

Antagonists of Cannabinoid Receptors :

- (Lan et al., 1999) investigated pyrazole derivatives, including compounds related to 1-Cbz-2-piperidinecarboxylic acid, as potential antagonists for cannabinoid receptors.

Applications in Crystal and Molecular Structures :

- (Szafran et al., 2007) analyzed the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, shedding light on its structural applications.

Applications in Magnetic Properties of Coordination Polymers :

- (Ahmad et al., 2012) focused on the synthesis of coordination polymers using a carboxylate-based ligand related to 1-Cbz-2-piperidinecarboxylic acid, demonstrating applications in studying magnetic properties.

NMDA Receptor Antagonist Synthesis :

- (Bigge et al., 1989) reported methods for the synthesis of 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid, an NMDA receptor antagonist, indicating neuropharmacological applications.

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIHAKADPJIGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cbz-2-piperidinecarboxylic acid | |

CAS RN |

28697-07-6 |

Source

|

| Record name | 1-Carbobenzoxy-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.